molecular formula C6H9N3O2 B13063173 2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid

2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B13063173
M. Wt: 155.15 g/mol
InChI Key: YTZFMANWUSONDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a chemical compound with the CAS registry number 1849199-36-5 . It has a molecular formula of C6H9N3O2 and a molecular weight of 155.15 g/mol . Its structure can be represented by the SMILES notation CC(C1=NN(C)N=C1)C(O)=O . As a member of the triazole-based propanoic acids, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a carboxylic acid group and a methylated 1,2,3-triazole ring, makes it a versatile intermediate for constructing more complex molecules, particularly in the development of potential pharmacologically active compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(2-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c1-4(6(10)11)5-3-7-9(2)8-5/h3-4H,1-2H3,(H,10,11)

InChI Key

YTZFMANWUSONDS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(N=C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as solvent choice, temperature control, and catalyst selection. For example, using acetonitrile as a solvent and copper(I) oxide as a catalyst can improve the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can yield different triazole-based compounds with altered functional groups.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that 2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

2. Drug Delivery Systems
The compound's ability to form stable complexes with metal ions enhances its potential in drug delivery systems. Its triazole structure can facilitate the coordination with various therapeutic agents, improving their solubility and bioavailability .

3. Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research into its mechanism of action could lead to new treatments for inflammatory diseases .

Agricultural Applications

1. Plant Growth Regulators
The unique chemical structure of this compound allows it to function as a plant growth regulator. It can enhance plant growth and yield by modulating hormonal pathways in plants .

2. Pest Control
Due to its bioactive properties, this compound has potential applications as a natural pesticide. Its efficacy against certain pests can contribute to sustainable agricultural practices by reducing the need for synthetic pesticides .

Materials Science Applications

1. Polymer Chemistry
In materials science, this compound serves as a versatile building block in polymer synthesis. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .

2. Coatings and Adhesives
The compound's chemical reactivity makes it suitable for formulating advanced coatings and adhesives that require specific performance characteristics such as resistance to moisture and chemicals .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated significant inhibition of bacterial growth in vitro.
Drug Delivery Enhanced solubility of therapeutic agents when complexed with the acid.
Plant Growth Regulation Increased yield in treated crops compared to controls.
Polymer Chemistry Improved mechanical strength in polymer composites containing the acid.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Triazole Tautomerism and Substituent Position: The target compound’s 2-methyl-2H-triazole tautomer differs from 3-(1-methyl-1H-triazol-4-yl)propanoic acid () in electronic properties and steric effects. The 2H tautomer may enhance stability or alter binding interactions in biological systems compared to the 1H analog .

Linkage to Propanoic Acid: Direct attachment of the triazole to propanoic acid (as in the target compound) contrasts with compounds like 3-(1-methyl-triazol-4-yl)propanoic acid, where a propyl spacer introduces conformational flexibility. This flexibility may influence pharmacokinetics or synthetic accessibility .

Biological Activity

2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring attached to a propanoic acid moiety, characterized by the molecular formula C6H9N3O2C_6H_9N_3O_2 and a molecular weight of approximately 155.15 g/mol. Its structure facilitates various interactions with biological targets, enhancing its potential therapeutic applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines have shown that it can inhibit cell proliferation effectively. For instance, one study reported an IC50 value of 12.5 µg/mL against HepG2 liver cancer cells, indicating potent antiproliferative effects . The proposed mechanism involves the induction of apoptosis through activation of caspases and modulation of signaling pathways related to cell survival and growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The triazole ring allows for hydrogen bonding and π–π interactions with enzymes, potentially altering their activity.
  • Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways, impacting processes such as inflammation and immune response .

Case Studies

  • Antimicrobial Efficacy : A study evaluating several derivatives of triazole compounds found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results highlighted its potential as an alternative treatment for resistant bacterial infections.
  • Anti-inflammatory Effects : In peripheral blood mononuclear cell (PBMC) cultures, the compound demonstrated low toxicity while significantly modulating cytokine release (TNF-α and IL-6). This suggests a dual role in both antimicrobial and anti-inflammatory pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique AspectsBiological Activity
(2R)-2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acidLacks the methyl groupAlters chemical propertiesModerate antimicrobial
(2R)-2-amino-3-(2H-1,2,3-triazol-4-yl)propanoic acidDifferent hydrogenation stateInfluences stabilityLow anticancer activity
1H-1,2,4-triazole derivativesVarying substituentsDiverse biological activitiesVariable efficacy based on substituents

The presence of the methyl group in this compound enhances its lipophilicity compared to other derivatives. This modification is crucial for improving membrane permeability and bioavailability .

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